molecular formula C10H15NO3 B13921726 (r)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol CAS No. 1213299-60-5

(r)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol

Katalognummer: B13921726
CAS-Nummer: 1213299-60-5
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: NMCXYQGDNZAPBW-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol is a chiral compound that belongs to the class of beta-amino alcohols It is characterized by the presence of a hydroxy group, a methoxy group, and an alaninol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol may involve the use of large-scale reactors and continuous flow processes. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-(4-Hydroxyphenyl)-beta-alaninol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    ®-3-(4-Methoxyphenyl)-beta-alaninol: Lacks the hydroxy group, which may influence its chemical properties and interactions.

    ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alanine: Contains an alanine moiety instead of alaninol, which may alter its chemical behavior and applications.

Uniqueness

The presence of both hydroxy and methoxy groups in ®-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1213299-60-5

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m1/s1

InChI-Schlüssel

NMCXYQGDNZAPBW-MRVPVSSYSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)[C@@H](CCO)N)O

Kanonische SMILES

COC1=C(C=CC(=C1)C(CCO)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.